molecular formula C23H16N2O4S B13707729 4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid

Cat. No.: B13707729
M. Wt: 416.5 g/mol
InChI Key: XAQSQYGZKCIKEF-UHFFFAOYSA-N
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Description

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid is a complex organic compound that features a thiazole ring, a phenoxyphenyl group, and a benzoic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of a phenoxyphenyl isothiocyanate with a thioamide under basic conditions to form the thiazole ring. This intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[5-[(3-phenoxyphenyl)carbamoyl]-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O4S/c26-21(20-14-24-22(30-20)15-9-11-16(12-10-15)23(27)28)25-17-5-4-8-19(13-17)29-18-6-2-1-3-7-18/h1-14H,(H,25,26)(H,27,28)

InChI Key

XAQSQYGZKCIKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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